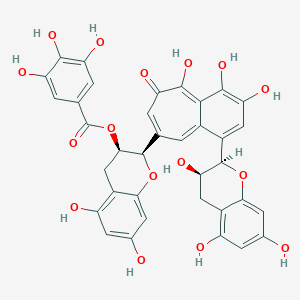

Theaflavin-3-O-gallate

説明

特性

CAS番号 |

30462-34-1 |

|---|---|

分子式 |

C36H28O16 |

分子量 |

716.6 g/mol |

IUPAC名 |

[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1 |

InChIキー |

KMJPKUVSXFVQGZ-WQLSNUALSA-N |

異性体SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O |

正規SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O |

製品の起源 |

United States |

Biosynthesis and Enzymatic Formation Pathways of Theaflavin 3 Gallate

Enzymatic Oxidation Mechanisms of Catechin (B1668976) Precursors

The initial and most critical step in the formation of Theaflavin-3-gallate is the oxidation of its specific catechin precursors into highly reactive ortho-quinones. scielo.brfoodandnutritionresearch.net This reaction is primarily catalyzed by two key enzymes present in the tea leaves: polyphenol oxidase and peroxidase.

Polyphenol oxidase (PPO) is a copper-containing enzyme that plays a fundamental role in the fermentation stage of black tea production. scielo.brscielo.br It catalyzes the oxidation of tea polyphenols, specifically catechins, into their corresponding o-quinones. scielo.br The activity of PPO is influenced by factors such as temperature and pH, with lower temperatures (e.g., 20°C) showing higher enzyme stability compared to higher temperatures (e.g., 35°C). researchgate.net PPO exists in both soluble (sPPO) and membrane-bound (mPPO) forms, both of which can catalyze the synthesis of theaflavins. scielo.brscielo.br Studies have shown that mPPO exhibits greater stability against inhibition by ester catechins, which can be crucial for the fermentation process. scielo.br The source of the PPO enzyme can significantly influence the yield and composition of the resulting theaflavins. isnff-jfb.com For instance, PPO from Huangguan pear has been effectively used to catalyze the synthesis of gallated theaflavins. spkx.net.cn

Peroxidase (POD) is another key enzyme involved in the oxidative transformation of catechins. nih.govlookchem.com Unlike PPO, POD-mediated oxidation typically requires the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent. nih.govmdpi.com Horseradish peroxidase, in particular, has been widely used in laboratory settings to synthesize various theaflavin (B1682790) derivatives, including Theaflavin-3-gallate. nih.govlookchem.commdpi.com The POD/H₂O₂ system can effectively oxidize catechins to form theaflavin-type compounds. nih.govmdpi.com Research has shown that during peroxidase-mediated oxidation, theaflavins are first formed and can then be further oxidized into other products like theanaphthoquinone. lookchem.com

Theaflavin-3-gallate (TF-3-G) is not a direct product of a single catechin but is formed through the specific oxidative co-condensation of two different catechin precursors. The biosynthesis of Theaflavin-3-gallate specifically involves the coupling of (-)-epicatechin (B1671481) (EC) and (-)-epigallocatechin (B1671488) gallate (EGCG) . exlibrisgroup.comnih.gov The enzymatic oxidation first converts these catechins to their quinone forms (EC-quinone and EGCG-quinone), which then react to form the characteristic benzotropolone skeleton of Theaflavin-3-gallate. researchgate.netmdpi.com The four major theaflavins found in black tea are each formed from a unique pair of catechin precursors, as detailed in the table below. scielo.brnih.govmdpi.com

| Theaflavin Derivative | Abbreviation | Precursor Catechin 1 | Precursor Catechin 2 |

|---|---|---|---|

| Theaflavin | TF1 | (-)-Epicatechin (EC) | (-)-Epigallocatechin (EGC) |

| Theaflavin-3-gallate | TF-3-G / TF2a | (-)-Epicatechin (EC) | (-)-Epigallocatechin gallate (EGCG) |

| Theaflavin-3'-gallate | TF-3'-G / TF2b | (-)-Epicatechin gallate (ECG) | (-)-Epigallocatechin (EGC) |

| Theaflavin-3,3'-digallate (B1259011) | TFDG / TF3 | (-)-Epicatechin gallate (ECG) | (-)-Epigallocatechin gallate (EGCG) |

Peroxidase-Mediated Formation of Theaflavin-3-gallate

Characterization of Theaflavin-3-gallate Isomers in Biological Systems

Beyond the commonly known theaflavins formed from cis-catechins, research has identified stereoisomers, which possess different spatial arrangements. These isomers can arise from the involvement of trans-catechin precursors in the enzymatic oxidation process.

A notable stereoisomer of Theaflavin-3-gallate is isoneoTF-3-G . mdpi.comresearchgate.net This unique compound has been identified as a characteristic theaflavin in black tea made from Camellia ptilophylla, a plant variety rich in trans-catechins. researchgate.netsciprofiles.comnih.gov The biosynthetic pathway of isoneoTF-3-G differs from that of the standard Theaflavin-3-gallate. It is formed through the enzymatic oxidation and subsequent coupling of gallocatechin gallate (GCG) and catechin (C) . researchgate.netnih.gov The structure of isoneoTF-3-G has been confirmed through enzymatic synthesis using PPO with GCG and catechin as substrates. nih.gov This isomer exhibits a distinct bright orange-red color and has been identified using mass spectrometry, showing an [M+H]⁺ ion at m/z 717.1449. researchgate.netnih.gov

Advanced Enzymatic Synthesis Methodologies for Theaflavin-3-gallate Production

Due to the relatively low concentrations of theaflavins in black tea, significant research has focused on developing efficient methods for their synthesis. researchgate.net These advanced methodologies aim to increase the yield and purity of specific theaflavins like Theaflavin-3-gallate.

One innovative approach involves using a 1-octanol/buffer biphasic system for the tyrosinase-catalyzed reaction between (-)-epicatechin and (-)-epigallocatechin gallate. acs.org In this system, self-dimerization of the oxidized EGCG is suppressed in the octanol (B41247) phase, which promotes the desired cross-coupling with epicatechin quinone to effectively produce Theaflavin-3-gallate. acs.org Furthermore, the localization of the final product in the octanol phase protects it from degradation. acs.org

Optimization of reaction conditions is another critical strategy. Research has demonstrated that controlling parameters such as temperature, pH, substrate ratio, and enzyme concentration can significantly enhance product yield. For example, in the synthesis of theaflavin-3,3'-digallate, optimal conditions were found to be a pH of 4.1 and a temperature of 37°C. spkx.net.cn Similarly, for theaflavin-3'-gallate, an optimal substrate ratio of ECG to EGC was identified as 3:7, and the ideal temperature was 37°C. upm.edu.my A novel technique involving the simultaneous dropwise addition of catechin precursors in an ice bath was shown to increase the yield of theaflavin-3,3'-digallate by over 47% by minimizing the oxidation of the final product. researchgate.net

| Theaflavin Target | Methodology | Key Optimized Parameter | Finding |

|---|---|---|---|

| Theaflavin-3-gallate | Tyrosinase in Biphasic System | Solvent System | 1-octanol/buffer system suppresses self-dimerization and increases yield. acs.org |

| Theaflavin-3,3'-digallate | PPO Enzymatic Synthesis | Reaction Conditions | Optimal conditions: pH 4.1, Temperature 37°C. spkx.net.cn |

| Theaflavin-3'-gallate | PPO Enzymatic Synthesis | Substrate Ratio | Optimal ECG/EGC molar ratio identified as 3:7. upm.edu.my |

| Theaflavin-3,3'-digallate | Low-Temperature Synthesis | Addition Method & Temperature | Simultaneous dropwise addition of precursors in an ice bath increased yield by 47.6%. researchgate.net |

Optimization of Biotransformation Conditions for Enhanced Yield

The synthetic preparation of theaflavins often results in low yields due to competing side reactions, such as the self-dimerization of catechin precursors. nih.govacs.org Consequently, significant research has focused on optimizing biotransformation conditions to enhance the production of specific theaflavins like Theaflavin-3-gallate. Key parameters that influence the yield include pH, temperature, substrate ratio, and the reaction environment. mdpi.comisnff-jfb.com

Studies on the enzymatic synthesis of theaflavin isomers provide insight into the optimization process. For the production of theaflavin-3'-gallate, optimal conditions were identified using polyphenol oxidase (PPO), which included a specific substrate ratio, temperature, and enzyme concentration. upm.edu.my While different isomers require unique conditions, these findings highlight the critical variables in theaflavin synthesis.

A significant advancement in improving the yield of Theaflavin-3-gallate specifically involves the use of a biphasic reaction system, such as a 1-octanol/buffer environment. nih.govacs.org In a standard aqueous buffer solution, the oxidized EGCG precursor has a high tendency to self-dimerize, reducing the amount available to react with EC-quinone and thus lowering the yield of the desired product. nih.gov The 1-octanol/buffer system effectively suppresses this self-dimerization. nih.govacs.org This method allows the oxidized EGCG to more efficiently couple with EC-quinone, leading to a more effective production of Theaflavin-3-gallate. nih.gov Furthermore, the localization of the final Theaflavin-3-gallate product in the octanol phase helps prevent its degradation. nih.govacs.org In such systems, tyrosinase has been effectively used as the catalyzing enzyme. nih.gov

The following table summarizes optimized conditions found in research for the synthesis of a related theaflavin isomer, demonstrating the types of parameters that are crucial for enhancing yield.

Table 1: Optimized Biotransformation Conditions for Theaflavin-3'-gallate Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Substrate Ratio (ECG:EGC) | 3:7 | upm.edu.my |

| Reaction Temperature | 37°C | upm.edu.my |

| Magnetic Stirring Speed | 200 rpm | upm.edu.my |

| Enzyme Concentration (PPO) | 20 mg/100 mL | upm.edu.my |

Immobilized Enzyme Systems in Theaflavin-3-gallate Synthesis

For industrial-scale and cost-effective production, free enzymes present limitations such as high cost and single-use application. mdpi.commdpi.com Immobilized enzyme systems offer a robust solution, enhancing enzyme stability, reusability, and recovery. mdpi.comrsc.org This technology has been successfully applied to the synthesis of theaflavins, including the production of Theaflavin-3,3’-digallate using immobilized polyphenol oxidase (PPO) from sources like pear. mdpi.comnih.gov

In these systems, the enzyme is physically confined or localized, often by covalent linkage to a solid, insoluble matrix like activated cellulose (B213188) or chitosan (B1678972) nanoparticles. nih.govresearchgate.net This immobilization prevents the enzyme from being lost at the end of the reaction and allows it to be easily separated from the product and reused for multiple reaction cycles. mdpi.comrsc.org Research has shown that immobilized PPO can retain a high percentage of its initial activity over numerous batches. For instance, one study reported that an immobilized PPO system retained over 80% of its activity after three consecutive uses, while another noted that an enzyme immobilized on a cellulose matrix could be used for 14 turnovers without loss of activity. mdpi.comresearchgate.net

Table 2: Research Findings on Immobilized Enzyme Systems for Theaflavin Synthesis

| Enzyme/System | Support Matrix | Key Finding | Reference |

|---|---|---|---|

| Tea Polyphenol Oxidase (PPO) | Activated Cellulose | Achieved an 85% conversion efficiency of tea catechins to theaflavins. The system had a pH optimum of 5.9 and temperature optimum of 37.5°C. | researchgate.net |

| Pear Polyphenol Oxidase (PPO) | Fe₃O₄/Chitosan Nanoparticles | Effectively synthesized Theaflavin-3,3'-digallate with a maximum yield of 42.23%. The immobilized enzyme retained 85% of its initial ability after 8 cycles. | nih.gov |

| Recombinant Tea Tree PPO (CsPPO2) | Polyethylene Glycol | Immobilization significantly improved enzyme efficiency, with the enzyme being reusable for at least three batches while maintaining good catalytic stability. | mdpi.com |

| Tea Tyrosinase (Polyphenol Oxidase) | Carbonyl Diimidazole-activated Cellulose | The immobilized enzyme retained 84% of its original activity and remained active for 288 hours over six cycles. | rsc.org |

Analytical Methodologies for Theaflavin 3 Gallate Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for isolating Theaflavin-3-gallate from the myriad of other polyphenols present in tea. High-performance liquid chromatography is the most prevalent method, often coupled with solid-phase extraction for sample cleanup and concentration.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) in Theaflavin-3-gallate Analysis

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used and robust method for the simultaneous separation and quantification of Theaflavin-3-gallate and other related theaflavins. avachem.comacs.org The technique utilizes a stationary phase, typically a reversed-phase column such as C18 or C12, and a mobile phase consisting of a gradient mixture of aqueous acid (like acetic or formic acid) and an organic solvent (commonly acetonitrile). avachem.commdpi.commdpi.com

The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The Diode Array Detector measures the absorbance of the eluting compounds over a wide range of wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. For theaflavins, detection is commonly performed at a wavelength of 280 nm. sci-hub.se

Several HPLC-DAD methods have been developed and validated for the analysis of Theaflavin-3-gallate, demonstrating good linearity, precision, accuracy, and sensitivity. researchgate.net Rapid methods have been established that can separate the major theaflavins, including Theaflavin-3-gallate, in under 10 minutes. avachem.comresearchgate.net

Interactive Table 1: Exemplary HPLC-DAD Method Parameters for Theaflavin (B1682790) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | RP-C12 (4.6 × 250 mm, 4 µm) | avachem.com |

| Mobile Phase | Gradient of acetonitrile (B52724) and aqueous acid | mdpi.commdpi.com |

| Flow Rate | 1.5 mL/min | researchgate.net |

| Detection | DAD at 280 nm | sci-hub.se |

| Analysis Time | ~7-8 minutes | avachem.comresearchgate.net |

| Column Temp. | 35°C | researchgate.net |

Interactive Table 2: Performance Characteristics of a Validated HPLC Method for Theaflavins

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.999 | avachem.com |

| LOD | 0.1–0.3 mg/L | researchgate.net |

| LOQ | 0.4–1.1 mg/L | researchgate.net |

| Recovery | 98.6–102.4% | researchgate.netnih.gov |

| Intraday Precision (RSD) | < 5.06% | |

| Interday Precision (RSD) | < 2.94% |

Reverse Phase Solid Phase Extraction (RP-SPE) for Theaflavin-3-gallate Purification

Prior to HPLC analysis, sample purification is often necessary to remove interfering compounds and concentrate the analytes of interest. Reverse Phase Solid Phase Extraction (RP-SPE) is a highly effective technique for this purpose. mdpi.comcuny.edu The method typically utilizes a C18 sorbent packed in a cartridge. mdpi.comnih.gov

The process begins with the extraction of theaflavins from the source material, such as black tea powder, using a solvent like 50% aqueous ethanol (B145695). mdpi.comcuny.edu This crude extract is then loaded onto the pre-conditioned RP-SPE cartridge. The non-polar stationary phase retains the relatively non-polar theaflavins, while more polar, water-soluble interferents are washed away. researchgate.net The purified theaflavins, including Theaflavin-3-gallate, are subsequently eluted from the cartridge with a stronger, less polar solvent, such as a higher concentration of ethanol or methanol. mdpi.comnih.gov This SPE step significantly cleans up the sample, leading to improved chromatographic resolution and more accurate quantification during the subsequent HPLC analysis. mdpi.comcuny.edu

Spectroscopic and Mass Spectrometric Characterization of Theaflavin-3-gallate

While chromatography provides separation and tentative identification based on retention time and UV-Vis spectra, definitive structural elucidation requires more powerful analytical tools like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Theaflavin-3-gallate Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including Theaflavin-3-gallate. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to characterize the complex structure, which consists of a seven-membered benzotropolone ring system linked to two different flavan-3-ol (B1228485) units, one of which is esterified with a galloyl group. mdpi.comnorthampton.ac.uk

¹H NMR provides information about the number of different types of protons and their chemical environments, while ¹³C NMR reveals the carbon skeleton of the molecule. mdpi.com For instance, the ¹³C NMR spectrum of a Theaflavin-3-gallate isomer displays 36 distinct carbon signals. cuny.edu These spectra confirm the presence of the flavan-3-ol nucleus and the characteristic benzotropolone core. cuny.edunorthampton.ac.uk The structural data obtained from NMR analysis are critical for confirming the identity of isolated compounds and for distinguishing between different theaflavin isomers. northampton.ac.uk

Interactive Table 3: Selected ¹³C-NMR and ¹H-NMR Data for a Theaflavin-3-gallate Isomer (in CD₃OD)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Reference |

|---|---|---|---|

| C-2 | 82.50 | - | mdpi.comresearchgate.net |

| C-3 | 70.99 | - | mdpi.comresearchgate.net |

| C-4 | 27.05 | - | mdpi.comresearchgate.net |

| Galloyl C=O | 167.46 | - | mdpi.comresearchgate.net |

| Galloyl C-2", C-6" | 110.23 | 7.08 (s) | mdpi.comresearchgate.net |

Data corresponds to product 2 (isoneoTF-3-G) identified in the referenced study.

High-Resolution Mass Spectrometry (HRMS) for Theaflavin-3-gallate Profiling and Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UPLC) as in UPLC-Q-TOF-MS/MS (Quadrupole Time-of-Flight) or UPLC-Orbitrap-MS, provides highly accurate mass measurements and detailed structural information through fragmentation analysis. mdpi.comsci-hub.sedoi.org This technique is essential for the profiling and confident identification of Theaflavin-3-gallate in complex mixtures. doi.org

HRMS can determine the elemental composition of a molecule with great precision. For Theaflavin-3-gallate, the molecular formula is C₃₆H₂₈O₁₆. mdpi.comresearchgate.net In positive ion mode ESI-MS, it typically shows a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) around 717.14. mdpi.com

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide clues to the molecule's structure. For example, the fragmentation of Theaflavin-3-gallate often involves characteristic losses, such as the retro-Diels-Alder (RDA) fission of the heterocyclic ring and the loss of the galloyl moiety (152 Da) or gallic acid (170 Da), which helps to confirm the identity of the compound. nih.gov

Interactive Table 4: HRMS Data for Theaflavin-3-gallate and its Isomers

| Parameter | Value | Ion Mode | Reference |

|---|---|---|---|

| Molecular Formula | C₃₆H₂₈O₁₆ | - | mdpi.comresearchgate.net |

| Calculated Mass | 716.1377 g/mol | - | nih.gov |

| Precursor Ion [M+H]⁺ | ~717.145 | Positive | mdpi.comnih.gov |

| Precursor Ion [M-H]⁻ | ~715.13 | Negative | mdpi.com |

| Characteristic Fragment | Loss of galloyl unit (m/z = 153.0188) | - | sci-hub.se |

Mechanistic Investigations of Theaflavin 3 Gallate Bioactivities in Vitro and Preclinical Models

Cellular and Molecular Anticancer Mechanisms of Theaflavin-3-gallate

Theaflavin-3-gallate (TF-3-G), a significant polyphenol found in black tea, has demonstrated notable anticancer properties through various cellular and molecular pathways. lktlabs.com Its mechanisms of action have been explored in several cancer cell lines, revealing its potential as a chemopreventive agent.

Inhibition of Cancer Cell Proliferation (e.g., HCT116, OVCAR-3, CAL27, HSC-2 cell lines)

Theaflavin-3-gallate has been shown to effectively inhibit the proliferation of various cancer cells. In human colorectal carcinoma HCT116 cells, TF-3-G displayed potent inhibitory effects, with a half-inhibitory concentration (IC50) of 49.57 ± 0.54 μM. mdpi.com Similarly, a stereoisomer of TF-3-G, isoneoTF-3-G, also demonstrated strong inhibition of HCT116 cell proliferation with an IC50 value of 56.32 ± 0.34 μM. mdpi.com However, neither compound showed significant inhibitory effects on HT29, another colon cancer cell line, at concentrations up to 200 μM, suggesting a degree of selectivity in their action. mdpi.com

In the context of ovarian cancer, TF-3-G has been found to inhibit the proliferation of OVCAR-3 and A2780/CP70 cells. lktlabs.commdpi.com Furthermore, studies on oral squamous carcinoma have shown that TF-3-G exhibits cytotoxic and antiproliferative properties against CAL27 and HSC-2 cells. lktlabs.com Theaflavin-3,3'-digallate (B1259011) (TF3), a related compound, also inhibited the growth of HSC-2 cells in a concentration and time-dependent manner, with the cancer cells being more sensitive than normal fibroblasts. nih.gov

Table 1: Inhibitory Effects of Theaflavin-3-gallate and Related Compounds on Cancer Cell Lines

| Compound | Cell Line | Effect | IC50 Value |

|---|---|---|---|

| Theaflavin-3-gallate (TF-3-G) | HCT116 | Potent inhibition | 49.57 ± 0.54 μM mdpi.com |

| isoneoTF-3-G | HCT116 | Potent inhibition | 56.32 ± 0.34 μM mdpi.com |

| Theaflavin-3-gallate (TF-3-G) | HT29 | No significant inhibition | >200 μM mdpi.com |

| isoneoTF-3-G | HT29 | No significant inhibition | >200 μM mdpi.com |

| Theaflavin-3-gallate (TF-3-G) | OVCAR-3 | Inhibition of proliferation | Not specified lktlabs.commdpi.com |

| Theaflavin-3-gallate (TF-3-G) | A2780/CP70 | Inhibition of proliferation | Not specified lktlabs.commdpi.com |

| Theaflavin-3-gallate (TF-3-G) | CAL27 | Cytotoxic and antiproliferative | Not specified lktlabs.com |

| Theaflavin-3-gallate (TF-3-G) | HSC-2 | Cytotoxic and antiproliferative | Not specified lktlabs.com |

| Theaflavin-3,3'-digallate (TF3) | HSC-2 | Growth inhibition | Not specified nih.gov |

Induction of Apoptosis via Mitochondrial Pathways in Cancer Cells

A key mechanism through which Theaflavin-3-gallate exerts its anticancer effects is the induction of apoptosis, or programmed cell death, primarily through the mitochondrial pathway. mdpi.com This intrinsic pathway is a critical regulator of cell survival and death.

Theaflavin-3-gallate and its related compounds have been observed to function as pro-oxidants in cancer cells, leading to the generation of reactive oxygen species (ROS). mdpi.commedchemexpress.com An increase in intracellular ROS levels is a crucial step in initiating apoptosis. mdpi.com In human colorectal carcinoma HCT116 cells, treatment with an isomer of TF-3-G led to an accumulation of ROS. mdpi.com Similarly, theaflavin-3,3'-digallate (TF-3) was found to generate ROS, including hydrogen peroxide and superoxide (B77818), in buffer and cell culture medium, suggesting its role as an inducer of oxidative stress in HSC-2 cells. nih.govresearchgate.net This pro-oxidant activity is believed to contribute significantly to the cytotoxicity of these compounds towards cancerous cells. researchgate.net

The generation of ROS can lead to damage of the mitochondrial membrane and a subsequent decrease in the mitochondrial membrane potential (MMP). mdpi.com This depolarization of the mitochondrial membrane is a critical event in the apoptotic cascade. Studies have shown that treatment with an isomer of Theaflavin-3-gallate significantly decreased the MMP in HCT116 cells. mdpi.com The loss of MMP leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. mdpi.comspandidos-publications.com The release of cytochrome c is a point of no return in the apoptotic process. mdpi.com

Once in the cytosol, cytochrome c triggers the activation of a cascade of enzymes known as caspases. mdpi.com Specifically, it leads to the activation of caspase-9, an initiator caspase in the mitochondrial pathway. mdpi.cominnovareacademics.in Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3. mdpi.cominnovareacademics.in The activation of caspase-3 is a central event in the execution phase of apoptosis. spandidos-publications.com

Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP). mdpi.cominnovareacademics.in The cleavage of PARP is considered a hallmark of apoptosis. innovareacademics.inmdpi.com In HCT116 cells treated with an isomer of Theaflavin-3-gallate, a notable increase in the levels of cleaved PARP was observed, confirming the induction of apoptosis. mdpi.com Similarly, treatment with theaflavins has been associated with increased levels of cleaved PARP and activated caspases-3 and -9 in various cancer cell models. mdpi.comnih.gov

Table 2: Key Events in Theaflavin-3-gallate Induced Mitochondrial Apoptosis

| Event | Observation | Cell Line | Reference |

|---|---|---|---|

| ROS Generation | Increased intracellular ROS | HCT116 | mdpi.com |

| Mitochondrial Membrane Potential | Decreased | HCT116 | mdpi.com |

| Cytochrome c Release | Increased release into cytosol | HCT116 | mdpi.com |

| Caspase-9 Activation | Increased activity | HCT116 | mdpi.com |

| Caspase-3 Activation | Increased activity | HCT116 | mdpi.com |

| PARP Cleavage | Increased cleavage | HCT116 | mdpi.com |

Mitochondrial Membrane Potential Modulation and Cytochrome c Release

Cell Cycle Arrest Mechanisms in Theaflavin-3-gallate Treated Cancer Cells

In addition to inducing apoptosis, theaflavins, including Theaflavin-3-gallate, can inhibit cancer cell growth by causing cell cycle arrest. mnba-journal.com This process prevents cancer cells from progressing through the phases of cell division, thereby halting their proliferation.

Research has shown that theaflavins can induce cell cycle arrest at different phases depending on the cancer cell type. For instance, theaflavin-3,3'-digallate (TF3) caused G2/M phase arrest in cisplatin-resistant ovarian cancer A2780/CP70 cells. nih.gov This was associated with a decrease in the expression of cyclin B1. nih.gov In another study, a pre-treated form of theaflavin-3,3'-digallate was found to cause cell cycle arrest at the G2 phase in HCT116 cells. foodandnutritionresearch.net

Furthermore, theaflavin-3-gallate (TF2a) and theaflavin-3'-gallate (TF2b) induced G1 cell cycle arrest in cisplatin-resistant ovarian cancer A2780/CP70 cells. spandidos-publications.com This was linked to the downregulation of CDK2 and CDK4 for TF2a, and CDK2 and cyclin E1 for TF2b. spandidos-publications.com The ability of theaflavins to modulate the expression of key cell cycle regulatory proteins underscores another important aspect of their anticancer activity. mnba-journal.com

Analysis of Differential Cellular Sensitivity to Theaflavin-3-gallate Isomers

The cellular response to theaflavin-3-gallate and its isomers can vary significantly depending on the specific cancer cell line under investigation. This differential sensitivity highlights the nuanced and targeted nature of theaflavin (B1682790) bioactivity.

For instance, studies have demonstrated that isomers of theaflavin-3-gallate (TF-3-G), such as isoneoTF-3-G, exhibit potent inhibitory effects on certain cancer cells while being less effective against others. In one study, isoneoTF-3-G and TF-3-G were shown to have significant inhibitory effects on human colorectal carcinoma HCT116 cells, with IC50 values of 56.32 ± 0.34 μM and 49.57 ± 0.54 μM, respectively. mdpi.com However, these same compounds showed no significant inhibitory effects on HT29 cells, another human colorectal cancer cell line, even at concentrations up to 200 μM. mdpi.com This suggests that the anticancer mechanisms of these theaflavin isomers may target specific molecular pathways that are active in HCT116 cells but not in HT29 cells. mdpi.com

The presence and position of galloyl groups on the theaflavin structure are also crucial determinants of cytotoxicity. Research indicates that theaflavins containing galloyl groups, such as theaflavin-3-gallate, exhibit higher cytotoxicity against human colon cancer cells (HCT116) compared to their non-gallated counterparts. mdpi.comresearchgate.net Furthermore, the specific isomerism, such as the difference in connection sites between isoneoTF-3-G and TF-3-G, can lead to variations in their inhibitory effects on cancer cells. mdpi.com

Similarly, in studies involving murine myeloid leukemia cells (WEHI-3B JSC), different theaflavin isomers displayed varying degrees of anti-proliferative and cytotoxic effects. The relative anti-proliferative efficacy was found to be in the order of theaflavin-3'-gallate (TF2b) > theaflavin-3,3'-digallate (TF3) > theaflavin-3-gallate (TF2a) > theaflavin (TF1). mdpi.com This again underscores the importance of the specific molecular structure in dictating the biological activity of theaflavin isomers.

Table 1: Cytotoxic Effects of Theaflavin-3-gallate Isomers on Different Cancer Cell Lines

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| isoneoTF-3-G | HCT116 | 56.32 ± 0.34 | mdpi.com |

| TF-3-G | HCT116 | 49.57 ± 0.54 | mdpi.com |

| isoneoTF-3-G | HT29 | >200 | mdpi.com |

| TF-3-G | HT29 | >200 | mdpi.com |

| Theaflavin-3-gallate (TF2a) | WEHI-3B JSC | ~16.8 (Proliferation) | mdpi.com |

| Theaflavin-3'-gallate (TF2b) | WEHI-3B JSC | ~13.9 (Proliferation) | mdpi.com |

Antioxidant and Oxidative Stress Modulatory Mechanisms of Theaflavin-3-gallate

Radical Scavenging Capabilities of Theaflavin-3-gallate

Theaflavin-3-gallate is a potent antioxidant, a property largely attributed to its ability to scavenge free radicals. taylorandfrancis.comnih.gov This capability is primarily due to the presence of hydroxyl groups on its benzotropolone skeleton and the galloyl moiety, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). taylorandfrancis.comtaylorandfrancis.com

Studies have demonstrated the effectiveness of theaflavin-3-gallate and its derivatives in scavenging various types of radicals. For instance, theaflavin-3-gallate has been shown to scavenge singlet oxygen, hydrogen peroxide, superoxide, and hydroxide (B78521) radicals with IC50 values of 0.86, 0.45, 21.7, and 32.49 µM, respectively, in cell-free assays. caymanchem.com The presence of a gallate group enhances this activity; theaflavins with a galloyl group, such as theaflavin-3-gallate, generally exhibit stronger radical scavenging abilities than their non-gallated counterparts. nih.govfrontiersin.org

The order of scavenging ability can vary depending on the specific radical. For example, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the scavenging ability of theaflavins follows the order: theaflavin-3,3'-digallate > theaflavin-3'-gallate/theaflavin-3-gallate > theaflavin. frontiersin.org In another study, the order for hydrogen peroxide scavenging was theaflavin-3,3'-digallate > theaflavin-3'-gallate > theaflavin-3-gallate > theaflavin. acs.org

Table 2: Radical Scavenging Activity of Theaflavin-3-gallate and Related Compounds

| Compound | Radical | IC50 Value (µM) | Reference |

|---|---|---|---|

| Theaflavin-3-gallate | Singlet Oxygen | 0.86 | caymanchem.com |

| Theaflavin-3-gallate | Hydrogen Peroxide | 0.45 | caymanchem.com |

| Theaflavin-3-gallate | Superoxide Radical | 21.7 | caymanchem.com |

| Theaflavin-3-gallate | Hydroxide Radical | 32.49 | caymanchem.com |

| Theaflavin-3'-gallate | Superoxide Radical (in HL-60 cells) | 15.6 | medchemexpress.com |

Metal Chelation Dynamics in Antioxidant Activity

In addition to radical scavenging, the antioxidant activity of theaflavin-3-gallate is also attributed to its ability to chelate metal ions. taylorandfrancis.comnih.gov Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. mdpi.com By binding to these metal ions, theaflavins can form inactive complexes, thereby preventing metal-mediated oxidative damage. mdpi.com

The gallate moiety of theaflavins plays a significant role in their iron-chelating activity. mdpi.com Spectroscopic analysis has shown that theaflavins can chelate both iron and copper ions. mdpi.com Specifically, the digallate ester (theaflavin-3,3'-digallate) demonstrates higher iron-chelating activity than monogallates like theaflavin-3-gallate. mdpi.com In contrast, the interaction with copper ions appears to be similar for all theaflavin derivatives, suggesting that copper may interact with the hydroxyl groups on the benzotropolone rings rather than the gallate group. mdpi.com

Modulation of Reactive Oxygen Species Levels by Theaflavin-3-gallate

Theaflavin-3-gallate can modulate the levels of reactive oxygen species (ROS) within cells, a key aspect of its bioactivity. mdpi.com In some contexts, particularly in cancer cells, theaflavins can act as pro-oxidants, inducing oxidative stress that leads to apoptosis. For instance, a study on human colorectal carcinoma HCT116 cells showed that a stereoisomer of theaflavin-3-gallate, isoneoTF-3-G, led to an increase in ROS levels. mdpi.com This increase in ROS contributes to a decrease in mitochondrial membrane potential and the subsequent release of cytochrome c, triggering the caspase cascade and apoptosis. mdpi.com

Conversely, in other situations, theaflavins exhibit excellent radical-scavenging abilities that can lead to a reduction of ROS in cells. taylorandfrancis.com For example, theaflavins have been shown to suppress the adhesion and invasion of hepatoma cells by scavenging hydroxyl radicals and ROS. taylorandfrancis.com This dual role, acting as either a pro-oxidant or an antioxidant, appears to depend on the cellular context and the specific isomer of theaflavin-3-gallate.

Studies have also shown that theaflavin-3,3'-digallate can induce apoptosis in cancer cells by generating ROS. researchgate.net This effect was found to be more pronounced in tumor cells compared to normal fibroblasts. researchgate.net The generation of hydrogen peroxide and superoxide by theaflavin-3,3'-digallate suggests it can act as an inducer of oxidative stress. researchgate.net

Anti-Inflammatory Mechanisms of Theaflavin-3-gallate

Suppression of Nitric Oxide Synthesis

Theaflavin-3-gallate and its derivatives have been shown to possess anti-inflammatory properties, partly through the suppression of nitric oxide (NO) synthesis. cuny.edunih.gov Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is associated with inflammatory conditions and carcinogenesis. nih.gov

Research has demonstrated that theaflavins, particularly theaflavin-3,3'-digallate, can inhibit the production of NO in activated macrophages. nih.gov This inhibition is achieved by down-regulating the expression of iNOS at both the protein and mRNA levels. nih.govchemfaces.com The mechanism underlying this suppression involves the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), which is essential for the induction of iNOS. nih.govchemfaces.com Specifically, theaflavin-3,3'-digallate has been found to block the activation of NF-κB. nih.gov

Inhibition of Arachidonic Acid Release Pathways

Theaflavin-3-gallate has demonstrated notable inhibitory effects on the release of arachidonic acid, a key precursor in the inflammatory cascade. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, theaflavin-3-gallate, at a concentration of 50 μM, exhibited a significant 62.7% inhibition of arachidonic acid release. cuny.edu This action is crucial as arachidonic acid is metabolized through both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov The inhibition of arachidonic acid release suggests a potential mechanism for the anti-inflammatory properties of theaflavin-3-gallate by limiting the availability of the substrate for these enzymatic pathways. cuny.edu This upstream intervention is a significant aspect of its anti-inflammatory profile. cuny.edunih.gov

It is hypothesized that this inhibition may result from a blockade of phospholipase A2 activation or its enzymatic activity, although further detailed mechanistic studies are required to fully elucidate this. cuny.edu The observed anti-inflammatory activity in vivo may be attributed, at least in part, to this ability to inhibit arachidonic acid metabolism. nih.gov

Modulation of Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1)

Theaflavin-3-gallate, as a component of theaflavins, has been implicated in the modulation of adhesion molecule expression, which is a critical step in the inflammatory response. Theaflavins, including theaflavin-3-gallate, have been shown to suppress the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). frontiersin.orgnutrahacker.com This effect is mediated through the blockage of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) activation pathways. frontiersin.org

In intestinal epithelial cells, black tea polyphenols, such as theaflavins, have been observed to suppress lipopolysaccharide (LPS)-induced ICAM-1 and VCAM-1 expression. frontiersin.orgnutrahacker.com This action is significant as ICAM-1 and VCAM-1 are expressed on endothelial cells and play a crucial role in the recruitment and adhesion of leukocytes to the site of inflammation. frontiersin.org By downregulating the expression of these adhesion molecules, theaflavin-3-gallate can interfere with the inflammatory cascade.

Table 1: Effect of Theaflavins on Adhesion Molecule Expression

| Compound/Extract | Adhesion Molecules Inhibited | Cell Type | Inducer | Key Pathway(s) Implicated | Reference |

|---|---|---|---|---|---|

| Theaflavins (general) | ICAM-1, VCAM-1 | Intestinal epithelial cells | Lipopolysaccharide (LPS) | NF-κB, JNK | frontiersin.orgnutrahacker.com |

| Theaflavin | ICAM-1 | Bone marrow-derived macrophages | Lipopolysaccharide (LPS) | NF-κB, MAPK | researchgate.net |

Antiviral Mechanisms of Theaflavin-3-gallate (In Vitro)

Theaflavin-3-gallate has emerged as a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. researchgate.netnih.gov In vitro studies have demonstrated that theaflavin-3-gallate inhibits the Mpro of SARS-CoV-2 with an IC50 value of 18.48 ± 1.29 μM. researchgate.netnih.govscienceasia.org Molecular docking studies have further supported these findings, showing that theaflavin-3-gallate exhibits strong interactions with the active site residues of Mpro. researchgate.netresearchgate.net

The inhibitory action of theaflavin-3-gallate on Mpro is significant because this enzyme is responsible for cleaving the viral polyproteins into functional proteins required for the assembly of new virions. By targeting Mpro, theaflavin-3-gallate effectively hinders the viral replication cycle. researchgate.netnih.gov

In addition to viral proteases, theaflavin-3-gallate also targets the RNA-dependent RNA polymerase (RdRp) complex, another essential enzyme for the replication of RNA viruses like SARS-CoV-2. mdpi.comtandfonline.com The RdRp is responsible for synthesizing new viral RNA genomes. frontiersin.org

Computational studies have shown that theaflavin-3-gallate can bind effectively to the active site of the SARS-CoV-2 RdRp. tandfonline.comresearchgate.net Molecular docking simulations revealed that theaflavin-3-gallate demonstrates favorable binding scores with the RdRp of Omicron variants of SARS-CoV-2. mdpi.com These in silico findings suggest that theaflavin-3-gallate can form stable interactions with key residues in the RdRp, potentially disrupting its function and inhibiting viral replication. mdpi.comtandfonline.com

Theaflavin-3-gallate has demonstrated the ability to suppress viral transcription, thereby reducing the production of new viral particles. In an in vitro study using Vero cells infected with SARS-CoV-2, treatment with 200 μM of theaflavin-3-gallate resulted in a 75% reduction in the viral count. researchgate.netnih.gov This was quantified by measuring the viral transcripts, indicating a significant suppression of viral gene expression. researchgate.netnih.gov This effect is likely a downstream consequence of its inhibition of key viral enzymes like the main protease and RdRp, which are essential for the transcription and replication processes. researchgate.netnih.gov

Table 2: Antiviral Activity of Theaflavin-3-gallate Against SARS-CoV-2 In Vitro

| Viral Target | Methodology | Key Finding | Reference |

|---|---|---|---|

| Main Protease (Mpro) | In vitro enzymatic assay | IC50 of 18.48 ± 1.29 μM | researchgate.netnih.govscienceasia.org |

| RNA-Dependent RNA Polymerase (RdRp) | Molecular docking | Favorable binding scores (-8 kcal/mol) | mdpi.com |

| Viral Transcription | Vero cells infected with SARS-CoV-2 | 75% reduction in viral count at 200 μM | researchgate.netnih.gov |

Targeting Viral Replication Enzymes (e.g., RNA-Dependent RNA Polymerase Complex)

Neuropharmacological Mechanisms of Theaflavin-3-gallate (In Vitro Models)

In vitro studies have begun to uncover the neuropharmacological mechanisms of theaflavin-3-gallate, suggesting its potential as a neuroprotective agent. In a neurotoxicity model using N2a cells induced by 1-methyl-4-phenyl pyridinium (B92312) (MPP+), a compound known to cause neuronal damage, theaflavin-3-gallate demonstrated protective effects. bdpsjournal.org

Treatment with MPP+ led to a significant decrease in cell viability and an increase in lactate (B86563) dehydrogenase (LDH) leakage, indicating cellular damage. bdpsjournal.org However, co-treatment with theaflavin-3-gallate dose-dependently increased cell viability. researchgate.net Furthermore, theaflavin-3-gallate was shown to significantly reduce the intracellular calcium (Ca2+) overloading induced by MPP+, a key event in excitotoxicity and neuronal cell death. bdpsjournal.org

Microscopic analysis revealed that theaflavin-3-gallate also induced significant neurite outgrowth in N2a cells that had been exposed to MPP+. bdpsjournal.org This suggests a potential role in promoting neuronal recovery and plasticity. The neuroprotective effects of theaflavins, including theaflavin-3-gallate, are thought to be at least partially due to their antioxidant properties, which help to mitigate oxidative stress-induced neuronal damage. mdpi.com

Table 3: In Vitro Neuropharmacological Effects of Theaflavin-3-gallate

| In Vitro Model | Key Parameter Measured | Effect of Theaflavin-3-gallate | Reference |

|---|---|---|---|

| MPP+-induced neurotoxicity in N2a cells | Cell Viability | Dose-dependent increase | researchgate.net |

| LDH Leakage | Decrease | bdpsjournal.org | |

| Intracellular Ca2+ Concentration | Dose-dependent reduction | bdpsjournal.org | |

| Neurite Outgrowth | Induction | bdpsjournal.org |

Neuroprotective Effects on Neuronal Injury Models

Theaflavin-3-gallate has demonstrated significant neuroprotective properties in several in vitro models of neuronal injury. In studies using N2a neuroblastoma cells, the compound has been shown to counteract the neurotoxic effects induced by 1-methyl-4-phenyl pyridinium (MPP+), a substance known to cause neuronal damage. bdpsjournal.orgbanglajol.info Treatment with Theaflavin-3-gallate led to a notable increase in the viability of MPP+-exposed cells. bdpsjournal.orgbanglajol.info Specifically, co-treatment with MPP+ and various concentrations of Theaflavin-3-gallate increased cell viability from 23.3% to as high as 79.6%. bdpsjournal.orgbanglajol.info This protective effect was further substantiated by a decrease in the leakage of lactate dehydrogenase (LDH), an indicator of cell damage; LDH levels fell from 63.2 U/L in damaged cells to 23.4 U/L after treatment. bdpsjournal.orgbanglajol.info

The protective action of theaflavins, a group of compounds that includes Theaflavin-3-gallate, also extends to other neuronal injury models. nih.gov For instance, theaflavins have been found to protect SH-SY5Y neuroblastoma cells from apoptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov Furthermore, in PC12 cells, theaflavins have shown a protective effect against oxidative stress and apoptosis triggered by hydrogen peroxide (H₂O₂). researchgate.net This neuroprotection is linked to the suppression of oxidant enzyme activity and the downregulation of pro-apoptotic proteins like Bax. researchgate.net

Table 1: Summary of Neuroprotective Effects of Theaflavin-3-gallate in Neuronal Injury Models Data derived from in vitro studies.

| Model System | Cell Line | Neurotoxin | Key Findings | Reference |

| Depression/Neuronal Injury | N2a | 1-methyl-4-phenyl pyridinium (MPP+) | Increased cell viability; Decreased lactate dehydrogenase (LDH) leakage. | bdpsjournal.org, banglajol.info |

| Parkinson's Disease Model | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Prevented loss of cell viability and apoptosis (as part of a theaflavin mixture). | nih.gov |

| Oxidative Stress Model | PC12 | Hydrogen Peroxide (H₂O₂) | Enhanced cell survival; Suppressed oxidant enzyme activity (as part of a theaflavin mixture). | researchgate.net |

Regulation of Intracellular Calcium Homeostasis

Disrupted calcium homeostasis is a critical factor in neuronal injury and cell death. Theaflavin-3-gallate appears to exert its neuroprotective effects in part by modulating intracellular calcium levels. bdpsjournal.orgbanglajol.info In studies on N2a cells subjected to MPP+-induced injury, a significant overload of intracellular calcium (Ca2+) was observed. bdpsjournal.orgbanglajol.info

Treatment with Theaflavin-3-gallate was found to dose-dependently reduce this pathological Ca2+ overloading. bdpsjournal.orgbanglajol.info This finding, obtained through the Fura-2-acetoxymethyl ester assay for measuring Ca2+ concentrations, suggests that Theaflavin-3-gallate helps maintain calcium homeostasis, thereby preventing the downstream cytotoxic events triggered by excessive intracellular calcium. bdpsjournal.orgbanglajol.info The ability to suppress Ca2+ overloading is a key aspect of its neuroprotective mechanism in this model. bdpsjournal.org

Promotion of Neurite Outgrowth

Beyond protecting neuronal cells from death, Theaflavin-3-gallate has also been observed to promote the structural development of neurons. bdpsjournal.orgbanglajol.info In studies using N2a cells, treatment with MPP+ resulted in an inhibitory effect on neurite outgrowth, which is the process of neurons extending their axons and dendrites. bdpsjournal.org

However, when these neurotoxin-exposed cells were treated with Theaflavin-3-gallate, a reversal of this effect was observed. bdpsjournal.orgbanglajol.info Inverted phase microscopy revealed that the compound induced significant neurite outgrowth in a dose-dependent manner. bdpsjournal.org This suggests that Theaflavin-3-gallate not only preserves cell viability but may also support neuronal repair and regeneration processes. bdpsjournal.orgbanglajol.info In a related study, a mixture of theaflavins was shown to protect against the reduction in neurite length caused by inflammatory factors released from microglial cells. mdpi.com

Metabolic and Enzymatic Regulatory Mechanisms of Theaflavin-3-gallate (In Vitro)

Interaction with Phosphatidylcholine and Micelle Formation

Theaflavin-3-gallate exhibits a unique interaction with phosphatidylcholine (PC), a primary component of cell membranes and bile. nih.govtandfonline.com Research investigating the effects of various tea polyphenols on PC vesicles found that galloylated theaflavins, and Theaflavin-3-gallate in particular, form insoluble complexes with these vesicles. nih.govtandfonline.com

This interaction is notably robust. When a bile salt, taurocholate, was added, it redispersed most polyphenol-PC complexes, but a significant amount of the complex formed by Theaflavin-3-gallate remained as an insoluble precipitate. nih.govtandfonline.com Further studies showed that Theaflavin-3-gallate can disrupt the formation of dietary mixed micelles, which are crucial for the absorption of cholesterol in the intestine. chemfaces.com The compound was found to be primarily responsible for the formation of large, insoluble, onion-like multilamellar vesicles instead of normal micelles. chemfaces.com This specific interaction suggests a mechanism by which Theaflavin-3-gallate could influence the intestinal absorption of lipids like cholesterol. nih.govchemfaces.com

Table 2: Interaction of Theaflavins and Catechins with Phosphatidylcholine (PC) Vesicles Data derived from in vitro studies.

| Compound | Interaction with PC Vesicles | Effect of Taurocholate Addition | Reference |

| Theaflavin-3-gallate (TF2A) | Forms large amounts of insoluble precipitate | Precipitate is largely resistant to redispersion | nih.gov, tandfonline.com |

| Theaflavin-3,3′-digallate (TF3) | Forms insoluble precipitate | Complex is redispersed | nih.gov, tandfonline.com |

| (-)-Epicatechin (B1671481) gallate (ECg) | Forms insoluble precipitate | Complex is redispersed | nih.gov, tandfonline.com |

| (-)-Epigallocatechin (B1671488) gallate (EGCg) | Forms insoluble precipitate | Complex is redispersed | nih.gov, tandfonline.com |

Inhibition of α-Glucosidase Activity and Mechanistic Elucidation

Theaflavin-3-gallate is a potent inhibitor of α-glucosidase, an intestinal enzyme responsible for breaking down carbohydrates into glucose. nih.govresearchgate.net The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. nih.govresearchgate.net In one study, Theaflavin-3-gallate demonstrated a very high inhibition ratio of 92.3% against α-glucosidase. nih.govresearchgate.net

Spectroscopic analysis revealed the mechanism behind this inhibition. Theaflavin-3-gallate binds to α-glucosidase to form a stable complex, primarily through hydrophobic interactions. nih.govresearchgate.net This binding occurs via a static quenching mechanism, which means it forms a non-fluorescent ground-state complex with the enzyme. nih.govresearchgate.net This interaction alters the secondary structure of the α-glucosidase enzyme. nih.govresearchgate.net Molecular docking simulations further clarified the interaction, suggesting that Theaflavin-3-gallate inserts into a hydrophobic region near the enzyme's active site, where it can bind with key catalytic residues, specifically Asp215 and Asp352. nih.govresearchgate.net The potent inhibitory effect is therefore attributed to this binding and the subsequent change in the enzyme's conformation. nih.govresearchgate.net Studies comparing different theaflavins have consistently shown that the presence of a gallate group, as in Theaflavin-3-gallate, is crucial for strong inhibitory activity. acs.orgd-nb.info

Inhibition of Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. nih.gov Targeting Hsp90 is therefore considered an effective cancer therapy strategy. nih.gov Through in-silico screening and subsequent in-vitro validation, Theaflavin-3-gallate has been identified as a promising natural inhibitor of Hsp90. nih.gov

In studies using the human breast carcinoma cell line MCF7, Theaflavin-3-gallate was shown to significantly inhibit cell proliferation and induce programmed cell death by arresting the cell cycle in the G2/M phase. nih.gov Furthermore, treatment with the compound led to a significant downregulation of the mRNA expression of the HSP90 gene itself, indicating that it can suppress the protein at the transcriptional level. nih.gov These findings identify Theaflavin-3-gallate as a potential natural antagonist of Hsp90. nih.gov

Modulation of Cholesterol Incorporation into Mixed Micelles

In vitro and preclinical models have demonstrated that theaflavins, key polyphenolic compounds in black tea, can influence the absorption of dietary cholesterol by modulating its incorporation into mixed micelles. researchgate.netmdpi.com This process is crucial for cholesterol absorption in the small intestine. maxapress.commaxapress.com Research has specifically highlighted the significant role of Theaflavin-3-gallate in this mechanism. acs.orgcapes.gov.brnih.gov

Studies investigating the effects of theaflavins on micelles—which are typically formed from bile acids, fatty acids, and phospholipids (B1166683) like lyso-phosphatidylcholine—have shown that these compounds can inhibit the micellar solubility of cholesterol. acs.orgacs.orgnih.gov An in vitro study using micelles produced by mixing oleic acid, bile acids, lyso-phosphatidylcholine, and radiolabeled cholesterol found that a mixture of theaflavins had a dose-dependent inhibitory effect on the incorporation of cholesterol into these micelles. acs.orgcapes.gov.brnih.gov

Further analysis revealed that this inhibition was associated with a significant change in the physical structure of the micellar solution. acs.orgcapes.gov.brnih.gov The addition of theaflavins led to an increase in particle size, and electron microscopy identified the formation of insoluble, large, multilamellar vesicles that resembled onion-like structures. acs.orgcapes.gov.brnih.gov

To determine which specific theaflavin was responsible for this effect, researchers used ultracentrifugation to separate the components. High-performance liquid chromatography (HPLC) analysis of the resulting fractions showed that the pellet, containing the insoluble vesicles, was composed mainly of Theaflavin-3-gallate. acs.orgcapes.gov.brnih.gov The other theaflavins remained predominantly in the supernatant. acs.orgcapes.gov.brnih.gov This finding was confirmed in experiments using purified theaflavin subtypes, which verified that Theaflavin-3-gallate is the primary compound responsible for the formation of these multilamellar vesicles and the consequent reduction in cholesterol incorporation. acs.orgcapes.gov.brnih.gov

Another study corroborated these findings, showing that Theaflavin-3-gallate (TF3G) and Theaflavin-3'-gallate (TF3'G) were effective at eliminating cholesterol from bile salt micelles. acs.orgnih.gov In contrast, Theaflavin (TF) and Theaflavin-3,3'-digallate (TFDG) had no significant effect on the micellar solubility of cholesterol in this particular study. acs.orgnih.gov The concentration of bile acid within the micelles was not affected by the addition of any of the theaflavins. acs.orgnih.gov The proposed mechanism for this cholesterol-lowering activity is the reduction of micellar cholesterol, which in turn is expected to reduce its absorption. acs.orgnih.gov

The interaction between galloylated theaflavins and phosphatidylcholine (PC), a major component of bile, appears to be a key factor. tandfonline.com Theaflavin-3-gallate, along with other galloylated polyphenols, forms insoluble complexes with PC vesicles, which are resistant to the detergent action of bile salts. tandfonline.com This interaction leads to precipitation, effectively reducing the amount of cholesterol that can be solubilized in the micelles. tandfonline.com

The collective results from these mechanistic studies suggest that Theaflavin-3-gallate specifically interferes with the formation of dietary mixed micelles, thereby reducing the solubility and subsequent intestinal absorption of cholesterol. mdpi.complos.org

Research Findings on Theaflavin Effects on Cholesterol Micellar Solubility

| Theaflavin Compound | Effect on Cholesterol Micellar Solubility | Observed Mechanism | Reference |

|---|---|---|---|

| Theaflavin-3-gallate (TF3G) | Effective in reducing/eliminating cholesterol from micelles. | Forms insoluble, large multilamellar vesicles. Precipitates with phosphatidylcholine. Found predominantly in the insoluble pellet after centrifugation. | acs.orgcapes.gov.brnih.govacs.orgnih.govtandfonline.com |

| Theaflavin-3'-gallate (TF3'G) | Effective in reducing/eliminating cholesterol from micelles. | Considered an effective theaflavin-monogallate. | acs.orgnih.gov |

| Theaflavin (TF) | No significant effect observed. | Remained in the supernatant after centrifugation. | acs.orgnih.gov |

| Theaflavin-3,3'-digallate (TFDG) | No significant effect observed. | Remained in the supernatant after centrifugation. | acs.orgnih.gov |

Molecular Targets and Intracellular Signaling Pathways of Theaflavin 3 Gallate

Transcription Factor Modulation by Theaflavin-3-gallate

Theaflavin-3-gallate has been shown to intervene in the activity of key transcription factors that regulate a multitude of cellular responses, including inflammation, proliferation, and survival.

Nuclear Factor Kappa B (NF-κB) Pathway Interventions

Nuclear Factor Kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses and cell survival. scirp.org Theaflavin-3-gallate has been observed to inhibit the activation of NF-κB. scirp.orgfrontiersin.org In various cell models, it has been demonstrated that theaflavins can block the translocation of the NF-κB/p65 subunit to the nucleus. mdpi.comnih.gov This inhibitory effect is linked to the suppression of IκBα phosphorylation, a key step in the activation of NF-κB. oup.com By preventing the degradation of the inhibitory protein IκBα, theaflavins effectively keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of its target genes. scirp.orgoup.com Furthermore, studies have indicated that theaflavins can downregulate NF-κB activation in macrophages, which is significant in modulating inflammatory processes. frontiersin.org Theaflavins have also been found to inhibit NF-κB in the context of preventing inflammation in bowel diseases through the inhibition of integrin-linked kinases (ILK). scirp.org

Activator Protein-1 (AP-1) Pathway Regulation

Activator Protein-1 (AP-1) is another critical transcription factor that governs a range of cellular processes such as proliferation, differentiation, and apoptosis. europa.eu Research has shown that theaflavin-3,3'-digallate (B1259011) is a potent inhibitor of AP-1 activation. nih.govacs.org Specifically, it has been found to suppress the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced activation of AP-1. nih.govacs.org This inhibition extends to the expression of the c-Jun gene, a core component of the AP-1 complex. acs.org The mechanism of this inhibition involves the suppression of protein kinase C (PKC) activity, which is an upstream regulator of the AP-1 pathway. acs.org By blocking TPA-induced PKC activity, theaflavin-3,3'-digallate prevents the subsequent activation of AP-1 and its DNA binding activity. acs.org

Apoptotic Signaling Cascades Activated by Theaflavin-3-gallate

Theaflavin-3-gallate has been implicated in the induction of apoptosis, or programmed cell death, through the activation of specific signaling cascades.

Bax Translocation and Mitochondrial Death Cascade

A key event in the intrinsic pathway of apoptosis is the involvement of the Bcl-2 family of proteins, which includes the pro-apoptotic protein Bax. Theaflavins have been shown to induce apoptosis by promoting the translocation of Bax from the cytosol to the mitochondria. researchgate.netfoodandnutritionresearch.netinnovareacademics.in This translocation is a critical step that leads to the permeabilization of the mitochondrial outer membrane, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. researchgate.netinnovareacademics.in The release of cytochrome c subsequently activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death. innovareacademics.in Studies have indicated that theaflavins can up-regulate the expression of p53, which in turn can transcriptionally activate Bax, further promoting the mitochondrial death cascade. researchgate.netresearchgate.net

Kinase Pathway Interventions by Theaflavin-3-gallate

Theaflavin-3-gallate also exerts its effects by modulating the activity of crucial kinase pathways that are central to cell growth, proliferation, and survival.

Akt/mTOR/p70S6K/4E-BP1 Pathway Modulation

The Akt/mTOR signaling pathway is a pivotal regulator of cell proliferation, growth, and survival. Theaflavin-3,3'-digallate has been demonstrated to inactivate this pathway. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net Research has shown that this compound significantly reduces the phosphorylation of key components of this pathway, including Akt, mammalian target of rapamycin (B549165) (mTOR), p70S6 kinase (p70S6K), and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). spandidos-publications.comnih.gov This dephosphorylation cascade effectively inhibits the downstream signaling that promotes protein synthesis and cell growth. spandidos-publications.com The inactivation of the Akt/mTOR/p70S6K/4E-BP1 pathway by theaflavin-3,3'-digallate has been linked to its anti-angiogenic effects, as it leads to the downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF). spandidos-publications.comnih.govnih.gov

| Pathway Component | Effect of Theaflavin-3,3'-digallate | Downstream Consequence |

| Akt | Decreased phosphorylation | Inactivation of the pathway |

| mTOR | Decreased phosphorylation | Inhibition of protein synthesis signaling |

| p70S6K | Decreased phosphorylation | Reduced translation of specific mRNAs |

| 4E-BP1 | Decreased phosphorylation | Reduced translation of specific mRNAs |

| HIF-1α | Downregulation | Reduced expression of angiogenic factors |

| VEGF | Downregulation | Inhibition of angiogenesis |

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Pathway Suppression

Recent studies have highlighted the inhibitory effect of theaflavin-3,3'-digallate (a closely related theaflavin) on the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) signaling pathway. researchgate.netnih.govnih.gov This pathway is crucial in the proliferation and migration of vascular smooth muscle cells (VSMCs), processes that contribute to neointima formation following vascular injury. researchgate.netnih.gov

Research has demonstrated that theaflavin-3,3'-digallate can suppress the phosphorylation of PDGFRβ in VSMCs. researchgate.netnih.govresearchgate.net This reduction in phosphorylation subsequently represses downstream signaling cascades, ultimately inhibiting the excessive phenotypic switching of VSMCs that leads to vascular remodeling. researchgate.netnih.govnih.gov A proposed working model suggests that by inhibiting the activation of PDGFRβ and its downstream pathways, theaflavin-3,3'-digallate can reduce neointimal hyperplasia, a key factor in arteriosclerotic cardiovascular diseases. nih.govfrontiersin.org

| Parameter | Observation | Reference |

| Target | Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) | researchgate.netnih.govresearchgate.net |

| Effect | Reduced phosphorylation of PDGFRβ | researchgate.netnih.govresearchgate.net |

| Downstream Consequence | Repression of downstream signaling pathways | researchgate.netnih.gov |

| Cellular Outcome | Suppression of vascular smooth muscle cell phenotypic switching and neointima formation | researchgate.netnih.govnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (e.g., JNK, ERK1/2, P38)

Theaflavin-3-gallate and its derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which encompasses key kinases such as c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK1/2), and p38. frontiersin.orgfrontiersin.orgwjgnet.com This pathway is integral to a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. spandidos-publications.com

Studies have indicated that theaflavins can suppress the phosphorylation of ERK, JNK, and p38 in different cell types. For instance, in gastric mucosa epithelial cells, theaflavins attenuated ethanol-induced oxidative stress and apoptosis by suppressing the activation of the ERK, JNK, and p38 MAPK pathways. spandidos-publications.com Similarly, in bone marrow-derived macrophages, theaflavin (B1682790) inhibited the LPS-induced phosphorylation of ERK1/2, JNK, and p38 MAPK. nih.gov In the context of cancer cells, theaflavin-3,3'-digallate has been observed to suppress the phosphorylation of ERK1/2. spandidos-publications.com Furthermore, in human lung adenocarcinoma cells, theaflavins induced apoptosis, and this effect was abolished by pre-treatment with inhibitors of p38, ERK, and JNK, suggesting that the activation of any one of these MAPKs by theaflavins is sufficient to trigger apoptosis. mdpi.com

Conversely, in certain contexts, theaflavins can promote the activation of JNK and p38 to induce cell death. wjgnet.com This highlights the complex and context-dependent nature of theaflavin's interaction with the MAPK pathway.

| MAPK Family Member | Effect of Theaflavin-3-gallate/Derivatives | Cellular Context | Reference |

| ERK1/2 | Suppression of phosphorylation | Vascular Smooth Muscle Cells, Gastric Mucosa Epithelial Cells, Ovarian Cancer Cells | frontiersin.orgspandidos-publications.comspandidos-publications.com |

| JNK | Suppression of phosphorylation | Vascular Smooth Muscle Cells, Gastric Mucosa Epithelial Cells | frontiersin.orgspandidos-publications.com |

| p38 | Suppression of phosphorylation | Vascular Smooth Muscle Cells, Gastric Mucosa Epithelial Cells | frontiersin.orgspandidos-publications.com |

| JNK & p38 | Promotion of activation | General cancer cell death induction | wjgnet.com |

Specific Protein Interactions of Theaflavin-3-gallate (Molecular Docking Studies)

Molecular docking studies have provided valuable insights into the specific interactions between theaflavin-3-gallate and various proteins at the atomic level. These computational analyses help to predict the binding affinity and mode of interaction, offering a basis for understanding the compound's biological activities.

Interactions with Viral Proteases (e.g., SARS-CoV-2 Main Protease)

Theaflavin-3-gallate has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govresearchgate.net Molecular docking studies have shown that theaflavin-3-gallate exhibits favorable docking scores and can form stable interactions with the active site residues of Mpro. nih.govresearchgate.net

In one study, theaflavin-3-gallate demonstrated stronger interactions with the active site of Mpro compared to theaflavin and a known inhibitor, GC373. nih.gov This interaction was further validated by in vitro assays, which showed that theaflavin-3-gallate inhibited Mpro with an IC50 value of 18.48 ± 1.29 μM and reduced the viral count in Vero cells by 75%. nih.gov Another computational analysis suggested that theaflavin-3-gallate could inhibit the main protease of both the original and Omicron strains of SARS-CoV-2. mdpi.com Docking simulations have also indicated that theaflavin-3-gallate can bind to the receptor-binding domain (RBD) of the spike protein, potentially obstructing the interaction with the ACE2 receptor. mdpi.com

| Viral Target | Docking Score/Binding Energy | Key Interactions | Reference |

| SARS-CoV-2 Main Protease (Mpro) | Favorable docking scores, better than repurposed drugs | Interaction with active site residues | nih.govresearchgate.net |

| SARS-CoV-2 Spike Protein RBD | -8 kcal/mol (for Omicron variants) | Stable interactions with key residues in the RBD | mdpi.com |

Interactions with Bacterial Virulence Factors (e.g., Protein Kinase A, ESX-1 System)

Molecular docking studies have explored the interaction of theaflavin-3-gallate with key virulence factors of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. mnba-journal.commnba-journal.com These factors include Protein Kinase A and the ESX-1 secretion system, which are crucial for the bacterium's survival and pathogenesis within the host. mnba-journal.commnba-journal.commdpi.com

Using different docking software, studies have shown that theaflavin-3-gallate has a high binding affinity for both Protein Kinase A and the ESX-1 system. mnba-journal.commnba-journal.com For instance, AutoDock Vina results indicated a high binding affinity for the ESX-1 system receptor with a binding energy of -10.1 kcal/mol, while CB-Dock2 results suggested a higher affinity for the Protein Kinase A receptor. mnba-journal.commnba-journal.com These findings suggest that theaflavin-3-gallate could potentially disrupt the function of these essential virulence factors. mnba-journal.com

| Bacterial Target | Docking Software | Binding Energy/Affinity | Reference |

| Protein Kinase A (M. tuberculosis) | CB-Dock2 | Higher affinity compared to other receptors | mnba-journal.commnba-journal.com |

| ESX-1 System (M. tuberculosis) | AutoDock Vina | -10.1 kcal/mol | mnba-journal.commnba-journal.com |

| Shiga toxin type 2a (E. coli) | AutoDock Vina | -11.5 kcal/mol | researchgate.net |

| Heat-labile enterotoxin type IIB (E. coli) | AutoDock Vina | -9.7 kcal/mol | researchgate.net |

Binding to α-Glucosidase Catalytic Residues

Theaflavin-3-gallate has demonstrated significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Molecular docking simulations have been employed to understand the mechanism of this inhibition. researchgate.netnih.gov

These studies indicate that theaflavin-3-gallate can insert itself into the hydrophobic region near the active site of α-glucosidase. researchgate.netnih.gov It is proposed to form stable complexes with the enzyme through hydrogen bonds and hydrophobic interactions, binding to key catalytic residues such as Asp215 and Asp352. researchgate.netnih.gov The presence of the galloyl moiety in theaflavin-3-gallate is believed to play a crucial role in its enhanced binding and inhibitory activity against α-glucosidase. researchgate.net The formation of this complex can lead to conformational changes in the enzyme's secondary structure, which is a primary reason for its reduced catalytic activity. researchgate.netnih.gov

| Enzyme | Binding Site | Key Interacting Residues | Binding Forces | Reference |

| α-Glucosidase | Hydrophobic region around the active site | Asp215, Asp352 | Hydrogen bonding, Hydrophobic interactions | researchgate.netnih.gov |

Structure Activity Relationship Sar of Theaflavin 3 Gallate and Its Analogues

Influence of Galloyl Groups on Theaflavin-3-gallate Bioactivity

The presence and position of galloyl groups are significant determinants of the biological effects of theaflavins. Research consistently demonstrates that gallated theaflavins exhibit enhanced bioactivity compared to their non-gallated counterparts. tandfonline.comtaylorandfrancis.comnih.gov

Studies on the cytotoxicity of theaflavins against human colon cancer cells have shown that theaflavins containing galloyl groups, such as theaflavin-3-gallate (TF-3-G), theaflavin-3'-gallate (TF-3'-G), and theaflavin-3,3'-digallate (B1259011) (TF-3,3'-DG), possess higher cytotoxic effects. mdpi.com This suggests that the addition of galloyl groups to the theaflavin (B1682790) structure enhances its anticancer potential. mdpi.com Furthermore, the position of the galloyl group influences this activity. For instance, theaflavin-3'-gallate has been observed to have more potent antioxidant capacities in scavenging certain reactive oxygen species compared to theaflavin-3-gallate. nih.govnih.gov The galloyl moiety at the 3'-position appears to be particularly important for these antioxidant effects. nih.govnih.gov

The galloyl groups are also implicated in the anti-inflammatory properties of theaflavins. For theaflavin-3,3'-digallate, the gallic acid moiety is considered essential for its potent anti-inflammatory activity. chemfaces.com In studies on glucagon-like peptide-1 (GLP-1) secretion, theaflavin-3'-gallate, which has a galloyl group at the 3'-position, demonstrated the most potent effect among the four main theaflavins. nih.gov This highlights the critical role of the galloyl group's specific location in determining the compound's interaction with biological targets. nih.gov

Table 1: Influence of Galloyl Groups on Bioactivity

Stereoisomeric Effects on Biological Potency and Differential Activity

The spatial arrangement of atoms within theaflavin molecules, known as stereoisomerism, can lead to significant differences in their biological effects. Isomers of theaflavin-3-gallate have been found to exhibit differential activity, underscoring the importance of stereochemistry in their mechanism of action. mdpi.com

A notable example is the discovery of isoneoTF-3-G, a stereoisomer of theaflavin-3-gallate, which is formed from the oxidation of gallocatechin gallate and catechin (B1668976). mdpi.com While both isoneoTF-3-G and the common form of theaflavin-3-gallate are isomers, they display different inhibitory effects on human colorectal carcinoma cells. mdpi.com Specifically, isoneoTF-3-G showed a half-inhibitory concentration (IC50) of 56.32 ± 0.34 μM against HCT116 cells, whereas theaflavin-3-gallate had an IC50 of 49.57 ± 0.54 μM, indicating a difference in their potency. mdpi.com These findings suggest that even subtle changes in the three-dimensional structure can alter the biological efficacy of these compounds. mdpi.com

The formation of different stereoisomers is dependent on the precursor catechins. Theaflavins derived from the enzymatic oxidation of cis-catechins are the most commonly studied. mdpi.com However, black tea from Camellia ptilophylla, which is rich in trans-catechins, contains unique stereoisomers like isoneoTF-3-G. mdpi.com This highlights that the source of the tea and its processing can lead to the formation of distinct theaflavin isomers with potentially different biological properties. mdpi.com

Contribution of Benzotropolone Skeleton and Hydroxyl Groups to Bioactivity

The benzotropolone core is a defining structural feature of theaflavins and is fundamental to their bioactivity. d-nb.infospandidos-publications.com This seven-membered ring structure, formed during the co-oxidation of catechins, is believed to be a key pharmacophore responsible for many of the biological effects of theaflavins. d-nb.infosci-hub.st The benzotropolone skeleton is thought to be particularly important for scavenging superoxide (B77818) radicals due to its capacity for charge separation and one-electron abstraction. nih.gov

In addition to the core skeleton, the hydroxyl (-OH) groups attached to both the benzotropolone ring and the galloyl moieties are crucial for the bioactivity of theaflavin-3-gallate. taylorandfrancis.com These hydroxyl groups enable theaflavins to effectively scavenge free radicals, which is a primary mechanism behind their antioxidant properties. taylorandfrancis.com The number and position of these hydroxyl groups can influence the antioxidant capacity of the molecule. spandidos-publications.com Theaflavins are formed from the condensation of a dihydroxy and a trihydroxy flavan-3-ol (B1228485), and this structural arrangement contributes to their ability to interact with and neutralize reactive oxygen species. d-nb.inforesearchgate.net

The combination of the benzotropolone skeleton and the associated hydroxyl groups provides multiple sites for interaction with free radicals, contributing to the potent antioxidant and other health-promoting effects attributed to theaflavins. d-nb.info

Comparative Structure-Activity Analysis with Other Theaflavins and Catechins

When comparing theaflavin-3-gallate to other theaflavins and its precursor catechins, distinct structure-activity relationships emerge. The condensation of two flavan-3-ol molecules to form theaflavins generally enhances antioxidative action. chemfaces.com